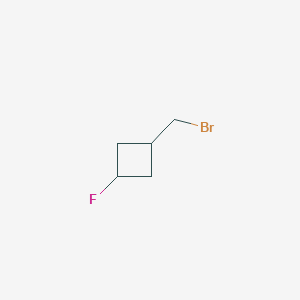
1-(Bromomethyl)-3-fluorocyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are commonly used in organic synthesis as alkylating agents. The bromomethyl group can be introduced into a molecule through various synthetic methods .
Synthesis Analysis
The synthesis of bromomethyl compounds often involves the bromination of a precursor molecule . For example, benzyl bromide can be synthesized by the bromination of toluene under conditions suitable for a free radical halogenation .Molecular Structure Analysis
The molecular structure of bromomethyl compounds typically consists of a carbon backbone with a bromomethyl group attached. The bromine atom is bonded to a carbon atom, which is also part of the larger molecule .Chemical Reactions Analysis
Bromomethyl compounds can participate in a variety of chemical reactions. They are often used as alkylating agents in organic synthesis. They can also undergo substitution reactions .Physical And Chemical Properties Analysis
Bromomethyl compounds are typically colorless liquids. They have a characteristic odor and are usually soluble in organic solvents . The exact physical and chemical properties can vary depending on the specific compound and its structure .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
A study by Moens, D’hooghe, and Kimpe (2013) developed a three-step synthesis towards 1-aminomethyl-1-fluorocycloalkanes, starting from methylenecycloalkanes. The process involved bromofluorination to yield 1-bromomethyl-1-fluorocycloalkanes, which were then converted to the title compound via azide substitution and hydrogenation. This synthesis pathway highlights the utility of 1-(Bromomethyl)-3-fluorocyclobutane in the preparation of structurally complex and functionally diverse molecules (Moens, D’hooghe, & Kimpe, 2013).
Reactivity and Mechanistic Insights
Du et al. (1998) investigated the carbanionic ring enlargement of halomethylenecyclobutanes, extending their study to fluoro analogues. The research revealed that at high temperatures, 3-hexyl-1-(fluoromethylene)cyclobutane provides better yields than its halide counterparts, indicating the unique reactivity of fluorinated cyclobutanes which could be exploited in the synthesis of larger, more complex structures (Du, Haglund, Pratt, & Erickson, 1998).
Material Science and Polymer Research
Smith and Babb (1996) described the synthesis and characterization of siloxane-containing perfluorocyclobutane (PFCB) aromatic polyethers. These new fluorosiloxane polymers, with a well-defined structure incorporating 1-(Bromomethyl)-3-fluorocyclobutane, exhibit promising properties for various applications, including electronics and coatings, showcasing the material's versatility in advanced material science (Smith & Babb, 1996).
Advanced Organic Synthesis and Medicinal Chemistry
Martarello et al. (2002) synthesized syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), demonstrating its potential as a PET ligand for tumor detection. This work illustrates the role of 1-(Bromomethyl)-3-fluorocyclobutane derivatives in the development of new diagnostic tools in medicine, particularly in the visualization of cancerous tissues (Martarello, McConathy, Camp, Malveaux, Simpson, Olson, Bowers, & Goodman, 2002).
Safety And Hazards
Zukünftige Richtungen
The use of bromomethyl compounds in organic synthesis continues to be an active area of research. Future directions may include the development of more efficient synthesis methods, the exploration of new reactions, and the design of bromomethyl compounds with specific properties for use in various applications .
Eigenschaften
IUPAC Name |
1-(bromomethyl)-3-fluorocyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrF/c6-3-4-1-5(7)2-4/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBXRHISFBCMGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-3-fluorocyclobutane | |
CAS RN |
2089241-88-1 |
Source


|
| Record name | 1-(bromomethyl)-3-fluorocyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-methylbenzamide](/img/structure/B2965426.png)
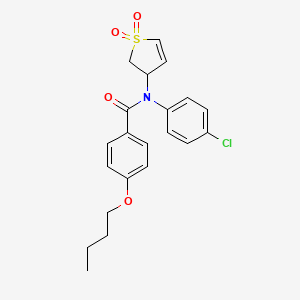
![2-chloro-6-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2965430.png)
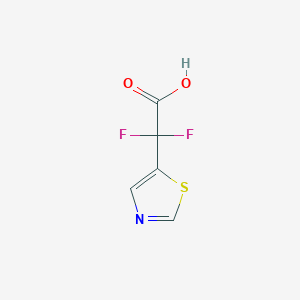
![Tert-butyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2965435.png)

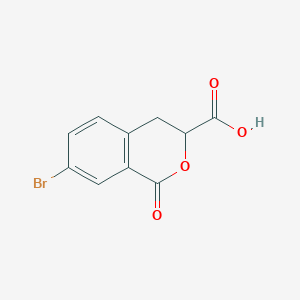
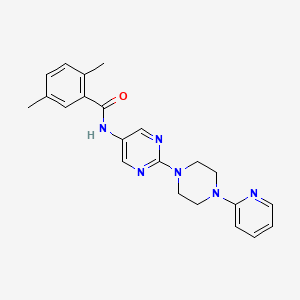
![N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide](/img/structure/B2965442.png)


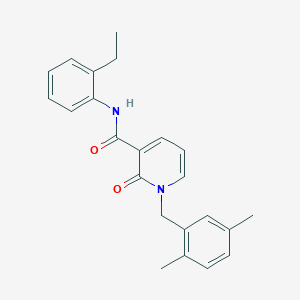
![benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2965448.png)
![7-Chloro-N-cyclopropyl-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine](/img/structure/B2965449.png)